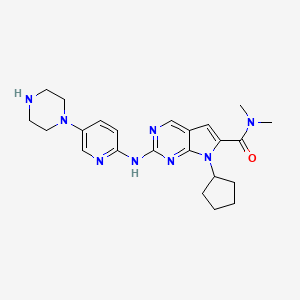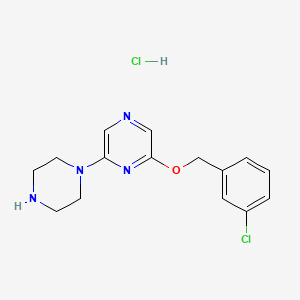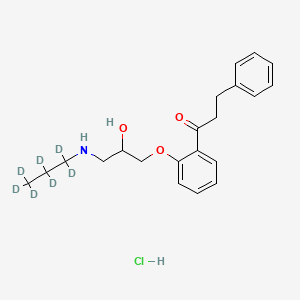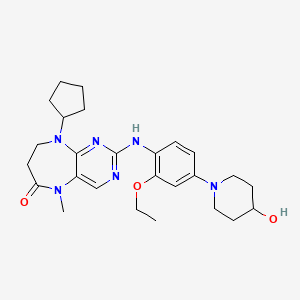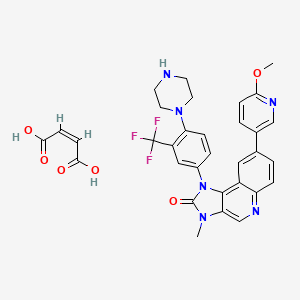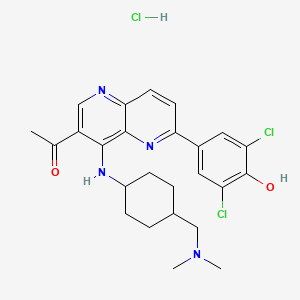
OTS-167 monohydrochloride
Vue d'ensemble
Description
OTS-167 monohydrochloride, also known as OTSSP167 hydrochloride, is a compound with the molecular formula C25H29Cl3N4O2 . It has a molecular weight of 523.9 g/mol . It is under development for the treatment of various cancers including neuroblastoma, lung cancer, prostate cancer, metastatic breast cancer, triple negative breast cancer, and pancreatic cancer .
Molecular Structure Analysis
OTS-167 monohydrochloride has a complex molecular structure. The IUPAC name for this compound is 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
OTS-167 monohydrochloride has a molecular weight of 523.9 g/mol . It has 3 hydrogen bond donors and several hydrogen bond acceptors .Applications De Recherche Scientifique
Cancer Treatment and Tumor Suppression
OTSSP167 hydrochloride has been shown to suppress mammosphere formation of breast cancer cells and inhibit tumor growth in xenograft studies. It is particularly effective against epithelial ovarian cancer, reducing cell proliferation through G2/M cell cycle arrest and inducing apoptosis, even in drug-resistant cancer cells .
Inhibition of MELK Activity
As a potent inhibitor of maternal embryonic leucine zipper kinase (MELK), OTSSP167 hydrochloride regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes. It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations and blocks phosphorylation of MELK-specific substrates .
Reduction of Cancer Cell Survival
OTSSP167 hydrochloride has been found to inhibit the phosphorylation of substrates essential for the survival of cancer cells, such as DBNL and PSMA1. This inhibition can subsequently suppress mammosphere formation of cancer stem cells .
Antileukemic Properties
In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 hydrochloride exhibits dose-dependent cytotoxicity against a panel of T-ALL cell lines, induces apoptosis, and causes cell cycle arrest. This is associated at least partially with the inhibition of MAP2K7 kinase activity .
Mécanisme D'action
Target of Action
OTSSP167 hydrochloride, also known as OTS167, is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a serine/threonine protein kinase that belongs to the AMP-activated kinase (AMPK) related kinase family . It is involved in various cellular processes such as cell cycling, stem cell renewal, and apoptosis . MELK is often overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors .
Mode of Action
OTSSP167 hydrochloride acts by binding to MELK, which prevents both MELK phosphorylation and activation . This results in the inhibition of the phosphorylation of MELK-specific substrates . It’s important to note that otssp167 also exhibits off-target activity against aurora b kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .
Biochemical Pathways
OTSSP167 hydrochloride affects several biochemical pathways. It inhibits the MAP2K7-JNK-ATF2 pathway, in addition to MELK, in a panel of T-ALL cell lines . It also reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by OTSSP167 .
Pharmacokinetics
It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations .
Result of Action
OTSSP167 hydrochloride has been shown to have significant anti-tumor effects. It induces apoptosis and cell cycle arrest in T-ALL cell lines . This is associated at least partially with the inhibition of MAP2K7 kinase activity and lower activation of its downstream substrate, JNK . It also suppresses the growth of xenograft tumors in mice .
Action Environment
The action of OTSSP167 hydrochloride can be influenced by environmental factors. For instance, it has been shown to control leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy . .
Orientations Futures
OTS-167 is currently under clinical development by OncoTherapy Science and is in Phase I for Metastatic Breast Cancer . It is also being developed for the treatment of other cancers including neuroblastoma, lung cancer, prostate cancer, triple negative breast cancer, and pancreatic cancer . The goal in treating patients with NLK inhibitors like OTS-167 is to sufficiently raise the hemoglobin to prevent the need for chronic red cell transfusions or treatment with steroids .
Propriétés
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWHISAOWEFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OTS-167 monohydrochloride | |
CAS RN |
1431698-10-0 | |
| Record name | OTS-167 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OTS-167 MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does OTSSP167 (hydrochloride) interact with its target, MARK4, and what are the downstream effects of this interaction?
A1: OTSSP167 (hydrochloride) binds to the large hydrophobic cavity of the kinase domain of Microtubule Affinity-Regulating Kinase 4 (MARK4). [, ] This binding involves several hydrophobic and hydrogen-bonded interactions. [] Molecular dynamics simulations suggest that OTSSP167 (hydrochloride) forms a stable complex with MARK4, indicating strong inhibitory potential. [] This interaction inhibits MARK4's kinase activity, which has been linked to various downstream effects, including suppression of tumor cell growth and potential therapeutic benefits in cancers. [] Additionally, OTSSP167 (hydrochloride) demonstrated anti-neuroblastoma activity. []
Q2: How does the binding affinity of OTSSP167 (hydrochloride) to MARK4 compare to other known MARK4 inhibitors, and what studies support these findings?
A2: OTSSP167 (hydrochloride) exhibits a higher binding affinity for MARK4 compared to other inhibitors like BX-912 and BX-795. [, ] This conclusion is supported by several lines of evidence. Firstly, molecular dynamics simulations revealed that OTSSP167 (hydrochloride) forms a more stable complex with MARK4. [] Secondly, fluorescence binding studies demonstrated a lower dissociation constant (KD) value for OTSSP167 (hydrochloride) compared to BX-912 and BX-795, indicating a stronger interaction. [] Lastly, OTSSP167 (hydrochloride) showed the highest potency in inhibiting MARK4's ATPase activity compared to the other inhibitors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



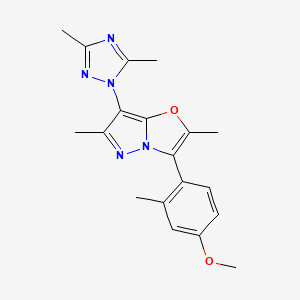
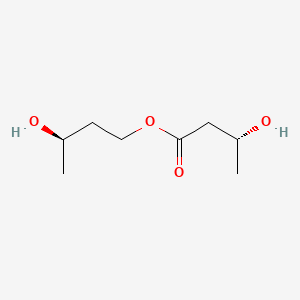
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
